4-Phthalimidobutyronitrile

Descripción general

Descripción

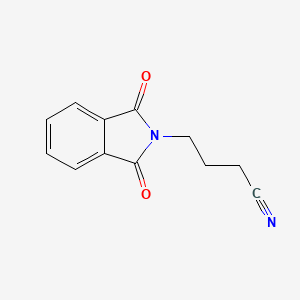

4-Phthalimidobutyronitrile, also known as 4-(1,3-dioxoisoindol-2-yl)butanenitrile, is an organic compound . It is a solid crystal with a chemical formula of C12H8N2O2 .

Synthesis Analysis

The synthesis of 4-Phthalimidobutyronitrile involves the carbonylative cyclization of aromatic amides . Other strategies include the carbonylative cyclization of o-dihaloarenes/o-haloarenes, the cyclization of isocyanate/isocyanide with arenes, and cyclization involving maleimides .Molecular Structure Analysis

The molecular formula of 4-Phthalimidobutyronitrile is C12H10N2O2 . Its average mass is 214.220 Da and its monoisotopic mass is 214.074234 Da .Aplicaciones Científicas De Investigación

Medicinal Chemistry Research

- Application : Phthalimido-thiazolidine-2-4-dione derivatives, which can be synthesized from phthalimide, have been tested for their antineoplastic activities against cancer cells .

- Methods : A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes. The compounds were then evaluated in vitro .

- Results : The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .

Nanoparticle Synthesis

- Application : Phthalimide derivatives can be used in the green synthesis of nanoparticles .

- Methods : Biological methods are used for the synthesis of nanoparticles because they are eco-friendly, clean, safe, cost-effective, uncomplicated, and highly productive .

- Results : The nanoparticles synthesized using phthalimide derivatives have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc .

pH-Sensing Application

- Application : Pyrimidine-phthalimide derivatives, which can be synthesized from phthalimide, have been used for pH-sensing applications .

- Methods : Two new atypical AIE chromophores, 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione (PB) and 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione (NPB), were synthesized and characterized by using IR, 1 H NMR, 13 C NMR and HRMS .

- Results : PB and NPB could be easily and reversibly protonated at the site of the nitrogen atoms, causing dramatic color changes. This phenomenon opens up the potential avenues of developing novel colorimetric pH sensors and logic gates for specific applications .

Quantitative Analytical FTIR Spectroscopy

- Application : Fourier transform infrared (FTIR) spectroscopy has long been established and implemented in a wide variety of fields including pharmaceutical, biomedical, and clinical fields .

- Methods : FTIR spectroscopy is used in a quantitative approach in pharmaceutical, biomedical, and interdisciplinary fields .

- Results : Utilizing FTIR spectroscopy in a quantitative approach has many undeniable advantages over traditional procedures. It is anticipated that the review will offer researchers an update of the current status and prospect on the subject among the pharmacy and biomedical sciences both in academic and industrial fields .

Chemical Synthesis

- Application : “4-Phthalimidobutyronitrile” is a chemical compound that can be used in various chemical reactions .

- Methods : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .

- Results : The outcomes obtained would also depend on the specific chemical reaction. This compound could potentially be used to synthesize a variety of other compounds .

Natural Product Synthesis

- Application : Imidazol-4-ones, which can potentially be synthesized from phthalimide derivatives, have been used in the total synthesis of natural products .

- Methods : Various synthetic methodologies have been developed for the production of imidazol-4-ones, which can be used towards the total synthesis of a range of imidazol-4-one containing natural products .

- Results : These methodologies can be used to produce three C5-substitution patterns, showing the versatility of this approach .

Safety And Hazards

Propiedades

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORDNGFQVIFSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293888 | |

| Record name | 4-Phthalimidobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phthalimidobutyronitrile | |

CAS RN |

3184-61-0 | |

| Record name | 3184-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phthalimidobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)